molecular formula C20H23N5O6 B6325467 Z-Asn-o-nitrophenyl ester (Cbz-Arg-OPh(2-NO2)) CAS No. 1330286-52-6

Z-Asn-o-nitrophenyl ester (Cbz-Arg-OPh(2-NO2))

Cat. No.: B6325467
CAS No.: 1330286-52-6
M. Wt: 429.4 g/mol
InChI Key: BIGVXBLTBKXRBW-HNNXBMFYSA-N
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Description

. This compound is particularly interesting because of its unique structure and the variety of reactions it can undergo.

Mechanism of Action

Biochemical Pathways

Z-Asn-o-nitrophenyl ester (CbZ-Arg-OPh(2-NO2)) is mentioned in the context of trypsin-like proteases (TLPs) research . TLPs play widespread and diverse roles in a host of physiological and pathological processes including clot dissolution, extracellular matrix remodelling, infection, angiogenesis, wound healing, and tumour invasion/metastasis . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Asn-o-nitrophenyl ester typically involves the esterification of Z-Asn (N-carbobenzoxy-L-asparagine) with o-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired ester.

Industrial Production Methods

While specific industrial production methods for Z-Asn-o-nitrophenyl ester are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Z-Asn-o-nitrophenyl ester can undergo various types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of Z-Asn and o-nitrophenol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, organic solvents.

Major Products

    Hydrolysis: Z-Asn and o-nitrophenol.

    Reduction: Z-Asn-o-aminophenyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Z-Asn-o-nitrophenyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the Z-Asn moiety into various molecules.

    Biology: Employed in the study of enzyme-substrate interactions, particularly in the context of protease activity.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated by specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Z-Asn-o-aminophenyl ester: Similar structure but with an amino group instead of a nitro group.

    Z-Asn-o-methoxyphenyl ester: Similar structure but with a methoxy group instead of a nitro group.

    Z-Asn-o-chlorophenyl ester: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

Z-Asn-o-nitrophenyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where selective reduction or substitution reactions are desired.

Properties

IUPAC Name

(2-nitrophenyl) (2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6/c21-19(22)23-12-6-9-15(24-20(27)30-13-14-7-2-1-3-8-14)18(26)31-17-11-5-4-10-16(17)25(28)29/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,24,27)(H4,21,22,23)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGVXBLTBKXRBW-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301178075
Record name L-Arginine, N2-[(phenylmethoxy)carbonyl]-, 2-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330286-52-6
Record name L-Arginine, N2-[(phenylmethoxy)carbonyl]-, 2-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330286-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Arginine, N2-[(phenylmethoxy)carbonyl]-, 2-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301178075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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